molecular formula C16H13NO7 B5869094 (4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate

Cat. No.: B5869094
M. Wt: 331.28 g/mol
InChI Key: XUAHFEGURDSZOJ-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate is an organic compound with a complex structure that includes both aldehyde and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-formyl-2,6-dimethoxyphenol with 3-nitrobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 4-Formyl-2,6-dimethoxyphenyl 3-nitrobenzoic acid

    Reduction: (4-Formyl-2,6-dimethoxyphenyl) 3-aminobenzoate

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2,6-dimethoxyphenyl 3-aminobenzoate
  • 4-Formyl-2,6-dimethoxyphenyl 3-chlorobenzoate
  • 4-Formyl-2,6-dimethoxyphenyl 3-bromobenzoate

Uniqueness

(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate is unique due to the presence of both aldehyde and nitro functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-13-6-10(9-18)7-14(23-2)15(13)24-16(19)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHFEGURDSZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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